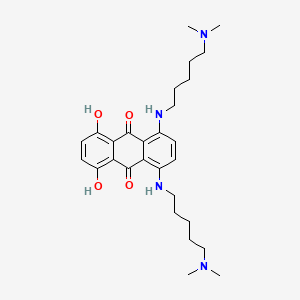
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is notable for its unique structure, which includes dimethylamino and hydroxy functional groups, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- typically involves multiple steps, starting from anthracene. The process includes:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone.
Nitration and Reduction: The anthraquinone undergoes nitration to introduce nitro groups, which are subsequently reduced to amino groups.
Alkylation: The amino groups are then alkylated with 5-(dimethylamino)pentylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroxy form.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Regeneration of the hydroxy-anthracenedione.
Substitution: Formation of various substituted anthracenedione derivatives.
科学的研究の応用
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of high-performance pigments and dyes.
作用機序
The compound exerts its effects primarily through interactions with cellular components. The hydroxy and dimethylamino groups facilitate binding to specific molecular targets, such as enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. For example, in cancer research, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1,4-bis((5-hydroxypentyl)amino)-
- 9,10-Anthracenedione, 1,4-bis(dodecylamino)-
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-5,8-dihydroxy- is unique due to the presence of both dimethylamino and hydroxy functional groups. These groups enhance its solubility, reactivity, and potential biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
70945-68-5 |
|---|---|
分子式 |
C28H40N4O4 |
分子量 |
496.6 g/mol |
IUPAC名 |
1,4-bis[5-(dimethylamino)pentylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O4/c1-31(2)17-9-5-7-15-29-19-11-12-20(30-16-8-6-10-18-32(3)4)24-23(19)27(35)25-21(33)13-14-22(34)26(25)28(24)36/h11-14,29-30,33-34H,5-10,15-18H2,1-4H3 |
InChIキー |
UDNNULHPKJMSTG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCCNC1=C2C(=C(C=C1)NCCCCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
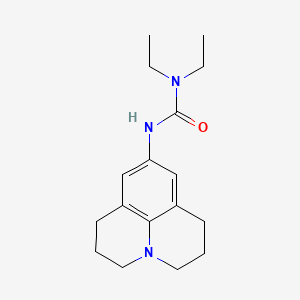
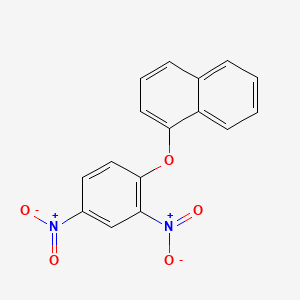



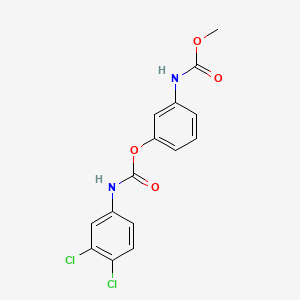
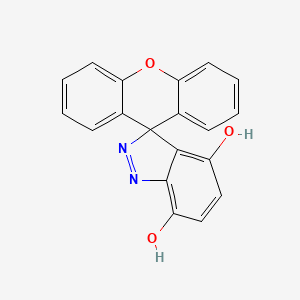
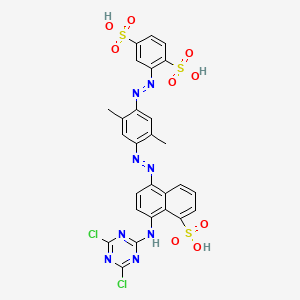
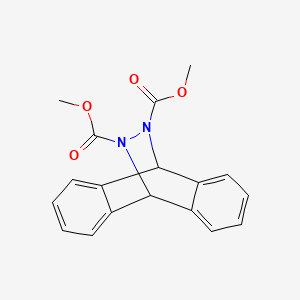
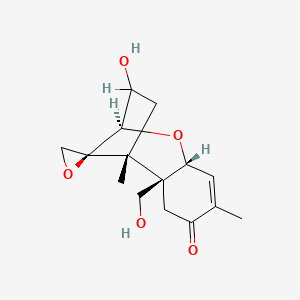

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
